molecular formula C15H13Cl3N2OS B4716766 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(3,4-dichlorophenyl)urea

1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(3,4-dichlorophenyl)urea

Cat. No.: B4716766
M. Wt: 375.7 g/mol
InChI Key: FLQAPDUMMGXSLX-UHFFFAOYSA-N
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Description

1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(3,4-dichlorophenyl)urea is an organic compound characterized by the presence of chlorinated phenyl groups and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(3,4-dichlorophenyl)urea typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with 2-bromoethylamine to yield 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}amine. Finally, this amine is reacted with 3,4-dichlorophenyl isocyanate to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(3,4-dichlorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include disruption of cellular processes or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid
  • 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol
  • 1-{2-[(4-chlorobenzyl)sulfanyl]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole

Uniqueness

1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(3,4-dichlorophenyl)urea is unique due to its specific combination of chlorinated phenyl groups and a sulfanyl linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylethyl]-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2OS/c16-10-1-4-12(5-2-10)22-8-7-19-15(21)20-11-3-6-13(17)14(18)9-11/h1-6,9H,7-8H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQAPDUMMGXSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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